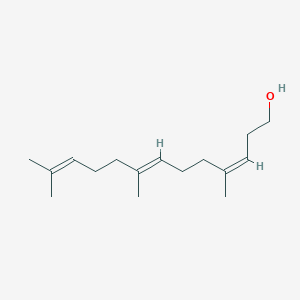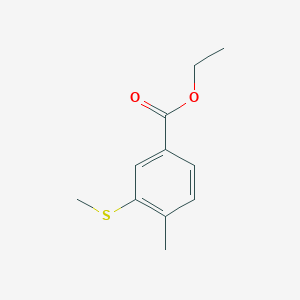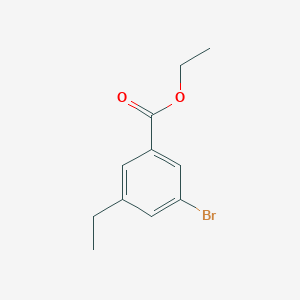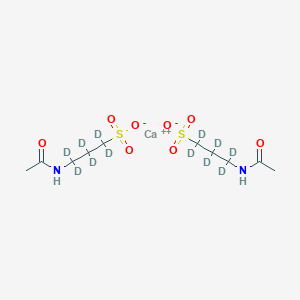
Acamprosate-d12 Calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acamprosate-d12 Calcium: is a deuterated form of acamprosate calcium, a compound primarily used in the treatment of alcohol dependence. It is a synthetic compound with a chemical structure similar to that of the neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d12 calcium involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation .
Industrial Production Methods: Industrial production of this compound typically follows a scalable, one-pot procedure to ensure high yield and purity. The process involves the acetylation of homotaurine followed by the formation of the calcium salt. This method is efficient and avoids the drawbacks of traditional multi-step processes .
Análisis De Reacciones Químicas
Types of Reactions: Acamprosate-d12 calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted acamprosate derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, acamprosate-d12 calcium is used as a reference standard in analytical studies to understand its chemical properties and behavior under different conditions .
Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of acamprosate in living organisms. The deuterated form helps in tracing the compound without interference from endogenous substances .
Medicine: Medically, this compound is used in research to develop better treatments for alcohol dependence. It helps in understanding the drug’s mechanism of action and its interaction with other medications .
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations and delivery methods for acamprosate .
Mecanismo De Acción
Acamprosate-d12 calcium modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It is known to decrease brain glutamate levels and increase beta-endorphins in both rodents and humans. This modulation helps in reducing the symptoms of alcohol withdrawal and promoting abstinence .
Comparación Con Compuestos Similares
Acamprosate Calcium: The non-deuterated form used in clinical settings.
N-Acetylhomotaurine: A precursor in the synthesis of acamprosate.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure.
Uniqueness: Acamprosate-d12 calcium is unique due to its deuterated nature, which makes it particularly useful in research settings for studying metabolic pathways and pharmacokinetics without interference from endogenous compounds .
By understanding the detailed properties and applications of this compound, researchers can develop more effective treatments for alcohol dependence and gain deeper insights into the compound’s behavior in biological systems.
Propiedades
Fórmula molecular |
C10H20CaN2O8S2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate |
InChI |
InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*2D2,3D2,4D2; |
Clave InChI |
BUVGWDNTAWHSKI-CSAJIOQGSA-L |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] |
SMILES canónico |
CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
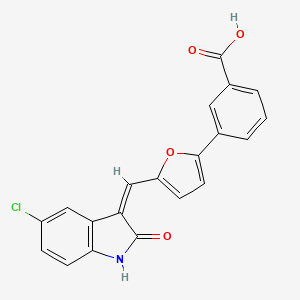

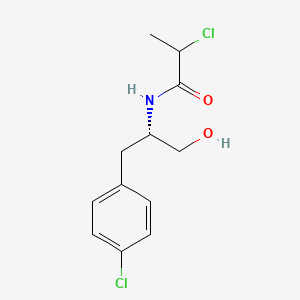
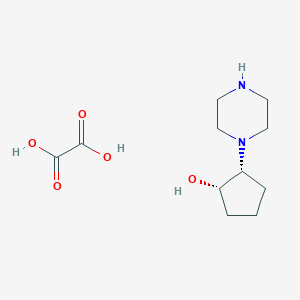
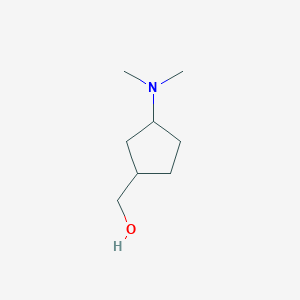
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
